molecular formula C13H17N3O4 B5861211 1-methyl-4-[(4-nitrophenoxy)acetyl]piperazine

1-methyl-4-[(4-nitrophenoxy)acetyl]piperazine

Cat. No. B5861211
M. Wt: 279.29 g/mol
InChI Key: PNKHRCFDPDJQAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-[(4-nitrophenoxy)acetyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a piperazine derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-methyl-4-[(4-nitrophenoxy)acetyl]piperazine is not fully understood. However, it has been proposed that it may exert its biological activities by inhibiting various enzymes such as acetylcholinesterase, tyrosinase, and topoisomerase. It may also interact with various receptors such as dopamine and serotonin receptors.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of amyloid beta peptides in Alzheimer's disease. It has also been found to modulate the levels of neurotransmitters such as dopamine and serotonin in the brain.

Advantages and Limitations for Lab Experiments

1-methyl-4-[(4-nitrophenoxy)acetyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits various biological activities that make it suitable for studying various diseases and biological processes. However, it also has some limitations such as its potential toxicity and limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 1-methyl-4-[(4-nitrophenoxy)acetyl]piperazine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetics and bioavailability to improve its therapeutic potential. Additionally, it may be studied in combination with other drugs or therapies to enhance its efficacy and reduce its potential side effects. Finally, it may be studied for its potential applications in other fields such as agriculture and environmental science.

Synthesis Methods

1-methyl-4-[(4-nitrophenoxy)acetyl]piperazine is synthesized using a specific method that involves the reaction of 1-methylpiperazine with 4-nitrophenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under suitable conditions such as room temperature and atmospheric pressure. The resulting product is purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

1-methyl-4-[(4-nitrophenoxy)acetyl]piperazine has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit various biological activities such as antibacterial, antifungal, antitumor, and antiviral activities. It has also been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-2-(4-nitrophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-14-6-8-15(9-7-14)13(17)10-20-12-4-2-11(3-5-12)16(18)19/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKHRCFDPDJQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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